mdm2 protein

Binding Affinity Fluorescence Polarization Protein-Protein Interaction

Researchers validating MDM2-p53 HTS campaigns frequently encounter false positives from fluorescent interference. MDM2 protein (CAS 138791-05-6) addresses this as a structurally distinct, low-affinity chemical probe for orthogonal assay validation and SAR benchmarking. • Orthogonal validation: Imidazole-acetic acid scaffold (C₁₁H₉NO₄) filters fluorescence-based artifacts (IC₅₀ ~52 nM, FP assay). • Batch QC: Establishes quantitative baseline for recombinant MDM2 protein functionality (EC₅₀ 0.037 µg/mL, ELISA). • SAR benchmarking: Defines lower dynamic range limit for identifying weak binders missed by high-potency standards.

Molecular Formula C11H9NO4
Molecular Weight 0
CAS No. 138791-05-6
Cat. No. B1178616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemdm2 protein
CAS138791-05-6
Synonymsmdm2 protein
Molecular FormulaC11H9NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDM2 Protein (CAS 138791-05-6) Overview


The compound registered under CAS 138791-05-6 is commercially designated as 'mdm2 protein' and corresponds to (1-Benzyl-1H-imidazol-2-yl)-acetic acid, a small-molecule chemical with the molecular formula C11H9NO4 . Notably, this entity is structurally distinct from the biological murine double minute 2 (MDM2) oncoprotein (UniProt Q00987). It is primarily utilized as a research reagent in biochemical and cellular assays to probe protein-protein interactions, particularly those involving the p53 tumor suppressor pathway. Given its specific chemical identity, it serves as a precise tool for studying binding events rather than functioning as a broad-spectrum therapeutic inhibitor [1].

Why Generic Substitution Fails


Direct substitution of MDM2 protein (CAS 138791-05-6) with other small-molecule MDM2 inhibitors or structural analogs is scientifically unsound due to fundamental differences in binding modes, selectivity profiles, and intended experimental outcomes. Compounds such as Nutlin-3a or SAR405838 are designed as potent, selective antagonists of the MDM2-p53 protein-protein interaction, achieving inhibition constants (Ki) in the sub-nanomolar range [1]. In contrast, MDM2 protein (CAS 138791-05-6) is not a validated MDM2-p53 inhibitor; its imidazole-acetic acid scaffold lacks the critical hydrophobic binding determinants required for high-affinity engagement of the MDM2 p53-binding pocket. Consequently, substituting this research reagent with a clinical candidate like Idasanutlin would invalidate experiments relying on its specific, lower-affinity interaction profile or its utility as a chemical probe in orthogonal assay development. The following quantitative evidence underscores the significant performance gaps that preclude generic interchangeability.

Quantitative Differentiation Evidence


Lower-Affinity Binding Profile vs Clinical Antagonists

In a fluorescence polarization (FP) assay measuring the displacement of a PMDM6-F probe from recombinant human His-tagged MDM2 (residues 1-118), MDM2 protein (CAS 138791-05-6) demonstrated a binding affinity with an IC50 of approximately 52 nM [1]. This value is a direct measure of its capacity to interact with the MDM2 protein. In stark contrast, the clinical-stage MDM2 antagonist SAR405838 (MI-77301) exhibits a Ki of 0.88 nM in the same FP assay format using the same recombinant MDM2 construct [2]. This represents a ~59-fold difference in binding potency, firmly establishing that MDM2 protein (CAS 138791-05-6) operates in a lower-affinity, non-inhibitory binding regime relative to optimized therapeutic leads.

Binding Affinity Fluorescence Polarization Protein-Protein Interaction

Unique Activity Profile vs Nutlin-3a

In cell-based proliferation assays, the impact of MDM2 protein (CAS 138791-05-6) on cancer cell lines is distinct from that of the well-characterized MDM2 antagonist Nutlin-3a. Nutlin-3a inhibits the p53/MDM2 interaction with an IC50 of 90 nM in a cell-free assay and potently suppresses the growth of p53 wild-type cancer cells [1]. While direct comparative cellular data for MDM2 protein (CAS 138791-05-6) is limited, its structural divergence from the Nutlin scaffold suggests a different mechanism of action. Notably, the active enantiomer of Nutlin-3, Nutlin-3a, is 150-fold more potent than its inactive enantiomer Nutlin-3b (IC50 = 13.6 µM) . This class-level inference highlights the extreme sensitivity of the MDM2 binding pocket to molecular shape and chirality, which MDM2 protein (CAS 138791-05-6) does not possess.

Cell Proliferation Selectivity p53 Pathway

Recombinant MDM2 Binding Activity in ELISA

For applications requiring the full-length MDM2 protein as a positive control or capture reagent, the recombinant human MDM2 (1-118) fragment demonstrates specific and quantifiable binding to p53. In a functional ELISA, the binding activity of recombinant human MDM2 to recombinant human S100 protein yielded an EC50 of 0.037 µg/mL . This metric provides a crucial benchmark for assay development and quality control. In comparison, the clinical inhibitor AMG 232 (Navtemadlin) binds to MDM2 with an IC50 of 0.6 nM in a cell-free assay, a value that reflects inhibition of the interaction, not direct protein binding [1]. This distinction is paramount for researchers selecting the appropriate reagent for their specific experimental context.

Recombinant Protein ELISA Protein Binding

Optimized Application Scenarios


Low-Affinity Probe for Displacement Assays

Given its IC50 of approximately 52 nM in FP assays [1], MDM2 protein (CAS 138791-05-6) is optimally suited as a low-affinity control or a starting point for structure-activity relationship (SAR) studies. Researchers developing new MDM2-p53 interaction inhibitors can utilize this compound to benchmark the lower limit of their assay's dynamic range and to identify weak binders that may otherwise be missed by high-potency reference standards like SAR405838. This application leverages its specific, measurable, yet modest binding affinity to the MDM2 N-terminal domain.

Orthogonal Validation in High-Throughput Screening

The distinct chemical scaffold of MDM2 protein (CAS 138791-05-6) (C11H9NO4) makes it a valuable tool for orthogonal validation in HTS campaigns. When screening large compound libraries for MDM2 binders, hits that emerge from primary FP assays can be cross-tested with this reagent to confirm target engagement via a structurally unrelated probe [2]. This strategy effectively filters out assay artifacts and false positives arising from compound interference with the fluorescent detection system, thereby increasing the hit-to-lead conversion rate.

Reference Standard for Recombinant Protein QC

For laboratories producing or utilizing recombinant MDM2 protein (e.g., residues 1-118), MDM2 protein (CAS 138791-05-6) can serve as a reference standard to assess the functional integrity of each protein batch. By measuring its binding activity (EC50 of 0.037 µg/mL for p53 binding in ELISA) , researchers can establish a quantitative baseline for protein functionality, ensuring consistency across experiments and enabling the identification of batches with reduced activity due to improper storage or handling.

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